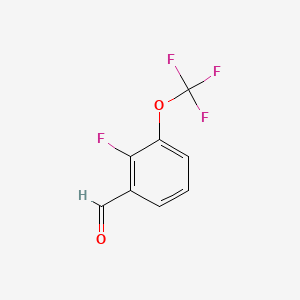

2-Fluoro-3-(trifluoromethoxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

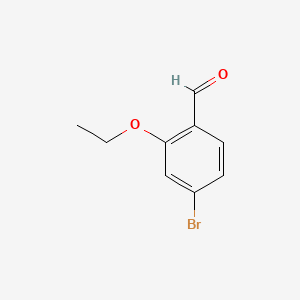

2-Fluoro-3-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H4F4O2 . It has a molecular weight of 208.11 . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for 2-Fluoro-3-(trifluoromethoxy)benzaldehyde is 1S/C8H4F4O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-4H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

2-Fluoro-3-(trifluoromethoxy)benzaldehyde is a liquid . Its density is 1.393 g/mL at 25 °C . The refractive index is 1.455 .Scientific Research Applications

Trifluoromethoxylation Reagents

The trifluoromethoxy (CF3O) group, which is present in 2-Fluoro-3-(trifluoromethoxy)benzaldehyde, has become a novel moiety in various fields because of its unique features . Several innovative reagents have been developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .

Synthesis of Curcumin Analogs

2-Fluoro-3-(trifluoromethoxy)benzaldehyde has been used in the synthesis of three series of curcumin analogs with mono-carbonyl . Curcumin analogs are being extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antioxidant activities.

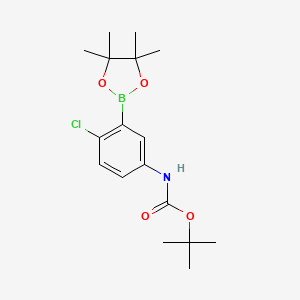

Synthesis of tert-butyl N-[4-chloro-2-[α-hydroxy-α-2-(trifluoromethoxy)phenyl]]carbamate

2-(Trifluoromethoxy)benzaldehyde may be used in the synthesis of tert-butyl N-[4-chloro-2-[α-hydroxy-α-2-(trifluoromethoxy)phenyl]]carbamate . This compound could potentially be used in further chemical reactions or biological studies.

Safety and Hazards

The safety data sheet for 2-Fluoro-3-(trifluoromethoxy)benzaldehyde indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin irritant, eye irritant, and can cause specific target organ toxicity upon single exposure . The target organ is the respiratory system .

Future Directions

Mechanism of Action

Mode of Action

It is known that trifluoromethoxy-substituted anilines undergo hydrogen/lithium permutation (“metalation”) with optional site selectivity depending on the n-protective group employed .

Biochemical Pathways

It is known that 2-fluoro-3-(trifluoromethyl)benzaldehyde, a similar compound, has been used in the synthesis of curcumin analogs with mono-carbonyl , suggesting that it may interact with pathways related to curcumin metabolism.

Result of Action

It is known that 2-fluoro-3-(trifluoromethyl)benzaldehyde, a similar compound, has been used in the synthesis of curcumin analogs with mono-carbonyl , suggesting that it may have similar effects.

Action Environment

The action of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde can be influenced by various environmental factors. For instance, it is known that gas/vapor heavier than air may accumulate in confined spaces, particularly at or below ground level . This could potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

2-fluoro-3-(trifluoromethoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUSXOFNQSIUDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672900 |

Source

|

| Record name | 2-Fluoro-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159512-58-9 |

Source

|

| Record name | 2-Fluoro-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B581262.png)